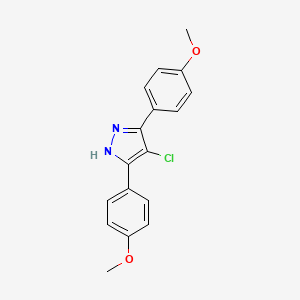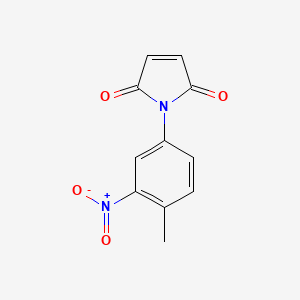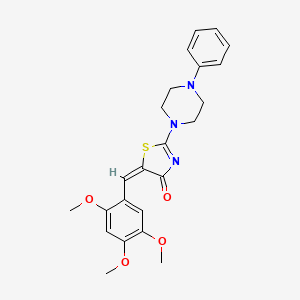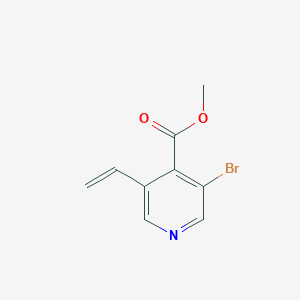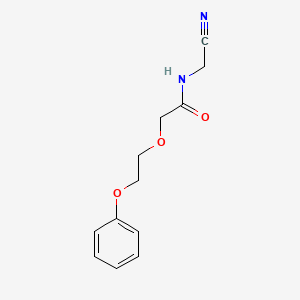
N-(cyanomethyl)-2-(2-phenoxyethoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-2-(2-phenoxyethoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acetamides and is also known as O-Phenoxyethyl-N-cyanomethylacetamide.
科学的研究の応用
N-(cyanomethyl)-2-(2-phenoxyethoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. Moreover, it has been shown to possess anticancer activity and is being investigated as a potential chemotherapeutic agent. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
作用機序
The mechanism of action of N-(cyanomethyl)-2-(2-phenoxyethoxy)acetamide is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating the activity of various neurotransmitters in the brain. It has also been shown to inhibit the activity of certain enzymes and proteins involved in the development and progression of cancer.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-(2-phenoxyethoxy)acetamide has been shown to produce a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and nitric oxide in the body, thereby exerting anti-inflammatory effects. Additionally, it has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain, which may contribute to its anticonvulsant and analgesic effects.
実験室実験の利点と制限
One of the major advantages of using N-(cyanomethyl)-2-(2-phenoxyethoxy)acetamide in lab experiments is its high potency and selectivity. It has been shown to exhibit potent pharmacological effects at relatively low concentrations, making it an attractive candidate for drug development. Moreover, it has been found to be relatively safe and well-tolerated in animal studies.
However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in vivo and may require the use of specialized formulations or delivery systems. Additionally, the long-term safety and efficacy of this compound have not been fully established, and further studies are needed to address these concerns.
将来の方向性
There are several future directions for research on N-(cyanomethyl)-2-(2-phenoxyethoxy)acetamide. One potential avenue of investigation is the development of more potent and selective analogs of this compound for use in drug development. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.
Another potential area of research is the investigation of the potential use of this compound in the treatment of neurodegenerative disorders. It has been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease, and further studies are needed to determine its potential therapeutic efficacy in humans.
Conclusion:
In conclusion, N-(cyanomethyl)-2-(2-phenoxyethoxy)acetamide is a promising compound with potential therapeutic applications. Its synthesis method is relatively simple and yields a high-purity product. It has been extensively studied for its pharmacological effects, including anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. However, further studies are needed to fully elucidate its mechanism of action and to establish its long-term safety and efficacy.
合成法
The synthesis of N-(cyanomethyl)-2-(2-phenoxyethoxy)acetamide involves the reaction between N-cyanomethylacetamide and 2-phenoxyethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of acetic anhydride. The yield of the reaction is typically high, and the purity of the product can be achieved through recrystallization.
特性
IUPAC Name |
N-(cyanomethyl)-2-(2-phenoxyethoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c13-6-7-14-12(15)10-16-8-9-17-11-4-2-1-3-5-11/h1-5H,7-10H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLUAUDOEFESHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-(2-phenoxyethoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


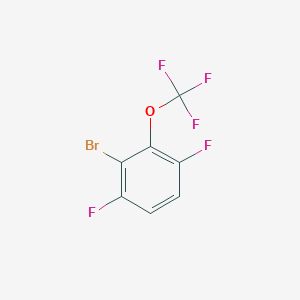
![Ethyl 2-[2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2489221.png)
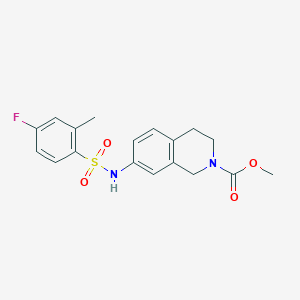
![1-(4-Chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea](/img/structure/B2489225.png)
![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2489226.png)
![(2E)-2-[(5-chloro-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile](/img/structure/B2489228.png)
![N-(5-chloro-2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2489229.png)

